molecular formula C16H22FNO5 B5047097 1-[4-(4-Fluorophenoxy)butyl]pyrrolidine;oxalic acid

1-[4-(4-Fluorophenoxy)butyl]pyrrolidine;oxalic acid

Cat. No.: B5047097
M. Wt: 327.35 g/mol
InChI Key: WBDBZXPDDGCMJU-UHFFFAOYSA-N
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Description

1-[4-(4-Fluorophenoxy)butyl]pyrrolidine;oxalic acid is a compound that combines a pyrrolidine ring with a fluorophenoxybutyl group and oxalic acid. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its biological activity and ability to interact with various molecular targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Fluorophenoxy)butyl]pyrrolidine typically involves the reaction of 4-(4-fluorophenoxy)butyl bromide with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures . The resulting product is then treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Fluorophenoxy)butyl]pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

1-[4-(4-Fluorophenoxy)butyl]pyrrolidine;oxalic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluorophenoxy)butyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances the compound’s ability to bind to these targets, while the pyrrolidine ring provides structural stability. The oxalic acid component may facilitate the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[4-(4-fluorophenoxy)butyl]pyrrolidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO.C2H2O4/c15-13-5-7-14(8-6-13)17-12-4-3-11-16-9-1-2-10-16;3-1(4)2(5)6/h5-8H,1-4,9-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDBZXPDDGCMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCOC2=CC=C(C=C2)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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